Disodium 5'-inosinate

Descripción

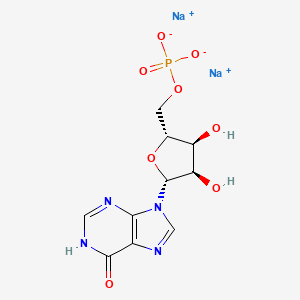

Structure

2D Structure

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANLCWYVVNBGEE-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044242 | |

| Record name | Disodium inosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or powder | |

| Record name | DISODIUM INOSINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether | |

| Record name | DISODIUM INOSINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

4691-65-0 | |

| Record name | Disodium 5'-inosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004691650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Inosinic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium inosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-monophosphate disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 5'-INOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2ZYA7KC05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Disodium 5'-Inosinate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific principles underlying disodium 5'-inosinate (IMP), a pivotal molecule in the understanding of umami, the fifth basic taste. The document delves into the historical context of its discovery, details the biochemical pathways of its synthesis, and presents modern production methodologies. Quantitative data on its occurrence and sensory properties are summarized, and key experimental protocols are outlined. Furthermore, this guide includes detailed diagrams of the umami taste signaling pathway and workflows for IMP production, offering a valuable resource for professionals in research, food science, and drug development.

Introduction: The Dawn of Umami and the Role of Inosinate

The journey to understanding this compound is intrinsically linked to the discovery of "umami," a Japanese term translating to "pleasant savory taste."[1][2] For centuries, the Western world recognized only four basic tastes: sweet, sour, salty, and bitter. However, at the turn of the 20th century, Japanese chemist Dr. Kikunae Ikeda of the Tokyo Imperial University proposed the existence of a fifth taste.[3] While studying the savory flavor of kombu (kelp) broth, he identified L-glutamate as the source of this distinct taste and coined the term "umami."[3]

Following in his mentor's footsteps, Dr. Shintaro Kodama, a disciple of Ikeda, embarked on a quest to identify other umami substances. In 1913, his research on dried bonito flakes (katsuobushi) led to the isolation of the disodium salt of inosinic acid, or this compound (IMP), as another key contributor to the umami taste.[2] This discovery was a landmark moment, not only confirming the existence of umami as a distinct taste but also revealing the synergistic nature of umami compounds.

The Science of Umami Synergy

A defining characteristic of umami is the synergistic effect observed when glutamate is combined with certain 5'-ribonucleotides, such as this compound (IMP) and disodium 5'-guanylate (GMP). The perceived umami intensity of the mixture is significantly greater than the sum of the individual components. This phenomenon was mathematically modeled by S. Yamaguchi in 1967, highlighting the potent flavor-enhancing properties of these combinations.

Quantitative Analysis of Umami Synergy

The synergistic effect between monosodium glutamate (MSG) and this compound (IMP) can be quantified. The following table summarizes the perceived umami intensity when these two compounds are mixed.

| Concentration of MSG ( g/100ml ) | Concentration of IMP ( g/100ml ) | Perceived Umami Intensity (Equivalent to MSG alone, g/100ml ) |

| 0.05 | 0.00 | 0.05 |

| 0.00 | 0.05 | 0.08 |

| 0.05 | 0.05 | 0.78 |

Data derived from studies on umami synergy.

Natural Occurrence of Inosinate

Inosinate is naturally present in a variety of foods, particularly in meat and fish. Its concentration can vary depending on the type of food and its preparation.

| Food Source | Inosinate (IMP) Content (mg/100g) |

| Dried Bonito Flakes | 474-846 |

| Sardines (dried) | 250-600 |

| Tuna | 150-280 |

| Pork | 120-250 |

| Beef | 80-150 |

| Chicken | 150-230 |

Compiled from various food science sources.

Biochemical Pathways: The Synthesis of Inosine Monophosphate (IMP)

Inosine monophosphate (IMP) is a central molecule in purine metabolism and can be synthesized in organisms through two primary pathways: the de novo pathway and the salvage pathway.

De Novo Purine Biosynthesis

The de novo pathway builds the purine ring from simpler precursor molecules. This complex process involves a series of ten enzymatic steps, starting from ribose-5-phosphate and culminating in the formation of IMP.

Figure 1: De Novo Purine Biosynthesis Pathway leading to IMP.

Experimental Protocol: In Vitro Reconstruction of De Novo Purine Biosynthesis

While a full step-by-step synthesis in a typical laboratory setting is complex, the pathway can be reconstituted in vitro using purified enzymes. This approach is primarily used for research purposes, such as studying enzyme kinetics or producing isotopically labeled nucleotides.[4][5]

Materials:

-

Purified enzymes for each step of the pathway (commercially available or produced through recombinant expression).

-

Substrates for each enzymatic reaction (e.g., Ribose-5-phosphate, ATP, glutamine, glycine, aspartate, N10-formyl-THF).

-

Reaction buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and cofactors like MgCl2).

-

Analytical equipment for monitoring the reaction (e.g., HPLC, mass spectrometry).

General Procedure:

-

Enzyme Preparation: Ensure all enzymes are pure and active. Determine the optimal concentration for each enzyme.

-

Reaction Mixture Assembly: In a reaction vessel, combine the starting substrate (Ribose-5-Phosphate) and the first enzyme (PRPP Synthetase) in the reaction buffer.

-

Sequential Addition: Sequentially add the subsequent enzymes and their respective substrates to the reaction mixture. It is crucial to monitor the completion of each step before proceeding to the next.

-

Incubation: Maintain the reaction at an optimal temperature (typically 37°C) and pH.

-

Monitoring and Analysis: At various time points, take aliquots of the reaction mixture and analyze the formation of intermediates and the final product (IMP) using HPLC or other analytical techniques.

-

Purification: Once the reaction is complete, the IMP can be purified from the reaction mixture using chromatographic techniques.

Salvage Pathway

The salvage pathway is a more energy-efficient route that recycles pre-existing purine bases (hypoxanthine, guanine, and adenine) to form nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a key role in converting hypoxanthine to IMP.

Industrial Production of this compound

The initial method for obtaining this compound was through extraction from natural sources like meat and fish. However, this process was expensive and yielded low quantities. Modern industrial production relies heavily on microbial fermentation, which is more cost-effective and scalable.

Fermentation Process

The most common method for industrial production of inosine, the precursor to IMP, is through fermentation using strains of Corynebacterium glutamicum or Bacillus subtilis.[6][7] These bacteria are metabolically engineered to overproduce inosine.

Figure 2: General Workflow for the Industrial Production of this compound.

Experimental Protocol: Laboratory-Scale Fermentation of Inosine

This protocol provides a general outline for the fermentation of inosine using Corynebacterium glutamicum. Specific parameters may need to be optimized based on the particular strain and equipment used.

Materials:

-

Corynebacterium glutamicum inosine-producing strain.

-

Seed culture medium and production medium (composition varies, but typically includes a carbon source like glucose, a nitrogen source like ammonium sulfate, yeast extract, and various minerals).

-

Fermenter with controls for temperature, pH, and dissolved oxygen.

-

Analytical equipment for monitoring cell growth (spectrophotometer) and inosine concentration (HPLC).

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the C. glutamicum strain into a flask containing seed culture medium. Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

-

Fermenter Setup: Sterilize the fermenter containing the production medium. Calibrate the pH and dissolved oxygen probes.

-

Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Maintain the fermentation at a constant temperature (e.g., 30°C) and pH (e.g., 7.0, controlled by the addition of ammonia or sodium hydroxide). Provide adequate aeration and agitation to maintain a sufficient dissolved oxygen level.

-

Monitoring: Regularly take samples to monitor cell density (OD600) and the concentration of inosine in the culture broth using HPLC.

-

Harvesting: Once the inosine concentration reaches its maximum, harvest the fermentation broth.

-

Downstream Processing: Separate the bacterial cells from the broth by centrifugation or microfiltration. The inosine in the supernatant can then be further processed.[8]

Enzymatic Phosphorylation and Purification

Following fermentation, the extracted inosine is converted to inosine monophosphate (IMP) through phosphorylation. This can be achieved either chemically or enzymatically. The enzymatic method, using kinases, is often preferred for its specificity.

The resulting IMP is then purified using techniques such as ion-exchange chromatography and crystallization to yield high-purity this compound.[9][10]

The Molecular Basis of Umami Taste Perception

The sensation of umami is initiated by the binding of umami substances to specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells. The primary umami receptor is a heterodimer of T1R1 and T1R3 proteins.

Figure 3: The Umami Taste Signaling Pathway.

The binding of glutamate and the synergistic binding of IMP to the T1R1/T1R3 receptor activates a cascade of intracellular events. This includes the activation of the G protein gustducin, which in turn activates phospholipase C-beta2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, which then opens the TRPM5 ion channel. The influx of sodium ions through TRPM5 depolarizes the taste cell, leading to the release of ATP, which acts as a neurotransmitter to signal the gustatory nerve and ultimately the brain, where the sensation of umami is perceived.

Conclusion

The discovery of this compound by Shintaro Kodama was a pivotal moment in the history of taste science, solidifying the concept of umami and unveiling the principle of synergistic taste enhancement. From its initial extraction from bonito flakes to its modern, large-scale production via microbial fermentation, the journey of this compound reflects the significant advancements in biochemistry and biotechnology. For researchers, scientists, and drug development professionals, a deep understanding of its history, synthesis, and mechanism of action provides a valuable framework for innovation in food science, sensory perception, and potentially even in therapeutic applications targeting purine metabolism and taste receptor signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Umami - Wikipedia [en.wikipedia.org]

- 3. “The original paper on umami by Dr. Kikunae Ikeda has been translated and published after nearly 100 years interval.” – うま味研究会 [srut.org]

- 4. researchgate.net [researchgate.net]

- 5. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updates on industrial production of amino acids using Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Application of Corynebacterium glutamicum in l-Threonine Biosynthesis [mdpi.com]

- 8. deshbandhucollege.ac.in [deshbandhucollege.ac.in]

- 9. WO2009084836A2 - A preparation method of this compound by using crystallization process - Google Patents [patents.google.com]

- 10. CN101918576B - A preparation method of this compound by using crystallization process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Synthesis of Disodium 5'-Inosinate

For Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate (IMP), a purine ribonucleotide, is a widely utilized flavor enhancer in the food industry, prized for its ability to impart a savory or umami taste. Beyond its culinary applications, IMP plays a crucial role in cellular metabolism as a key intermediate in the biosynthesis of purine nucleotides, making it a molecule of interest in various biochemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways of this compound, with a focus on industrially relevant methods. It includes detailed experimental protocols, quantitative data for process comparison, and visual diagrams of the synthesis and biological pathways.

Core Synthesis Pathways: An Overview

The industrial production of this compound predominantly follows two main routes:

-

Microbial Fermentation of Inosine followed by Phosphorylation: This is a two-stage process that first involves the fermentation of a carbohydrate source by a microbial strain to produce inosine. The accumulated inosine is then chemically or enzymatically phosphorylated to yield inosinic acid (IMP), which is subsequently neutralized to its disodium salt.

-

Direct Fermentation to Inosinic Acid (IMP): This method utilizes mutant microbial strains that are capable of overproducing and directly accumulating IMP in the fermentation broth. This single-step fermentation process is followed by downstream purification to isolate this compound.

In a biological context, inosine monophosphate is synthesized via two primary pathways: the de novo pathway, where the purine ring is built stepwise from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.

Quantitative Data on this compound Production

The following tables summarize key quantitative data from various studies on the production of inosine and IMP, providing a basis for comparison of different methodologies and microbial strains.

| Microorganism | Method | Key Parameters | Product Titer | Reference |

| Corynebacterium ammoniagenes KY 13714 | Inosine Fermentation | 4 days cultivation at 30°C | 9.3 mg/mL Inosine | [1] |

| Bacillus subtilis Mutant 14119 | Guanosine/Inosine Fermentation | N/A | Concomitant decrease in inosine with guanosine production | [2] |

| Bacillus subtilis (Engineered) | Inosine Fermentation | 30 g/L glucose | 6 g/L Inosine | [3] |

| Bacillus subtilis Mutants | Inosine Fermentation | 120 hours | 8 to 10 mg/mL Inosine | [4] |

Table 1: Inosine Production via Microbial Fermentation

| Microorganism | Method | Substrates & Conditions | Conversion/Yield | Reference |

| Engineered E. coli BL21 | Enzymatic Phosphorylation | 100 mM inosine, 120 mM pyrophosphate, 30°C, 6 h | 63.36% conversion | [5] |

| Engineered E. coli BL21 with Triton X-100 | Enzymatic Phosphorylation | 100 mM inosine, 120 mM pyrophosphate, 30°C, 6 h, 0.3% Triton X-100 | 74.59% conversion | [5] |

| C. ammoniagenes & Engineered E. coli | Sequential Fermentation & Phosphorylation | 5-L jar fermenter, 12-hour phosphorylation | 91 mM 5'-IMP | [6] |

Table 2: Inosinic Acid (IMP) Production via Phosphorylation and Direct Fermentation

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Inosine Fermentation using Bacillus subtilis

This protocol is based on methodologies described for engineered Bacillus subtilis strains aimed at inosine overproduction.[3]

a) Strain and Media Preparation:

-

Strain: Engineered Bacillus subtilis 168 with inactivated purA, guaB, punA, and deoD genes, and a deregulated purine operon.[3]

-

Seed Medium (per liter): 20 g glucose, 10 g tryptone, 5 g yeast extract, 10 g NaCl. Adjust pH to 7.2.

-

Fermentation Medium (per liter): 30 g glucose, 2 g (NH₄)₂SO₄, 6 g KH₂PO₄, 14 g K₂HPO₄, 1.2 g sodium citrate, 0.2 g MgSO₄·7H₂O, and trace elements.

b) Inoculum Development:

-

Inoculate a single colony of the engineered B. subtilis strain into 5 mL of seed medium in a 50 mL tube.

-

Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

-

Use this seed culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions for 12 hours.

c) Fermentation Process:

-

Inoculate the production fermentation medium with the seed culture to an initial OD₆₀₀ of approximately 0.1.

-

Carry out the fermentation in a controlled bioreactor at 37°C.

-

Maintain the pH at 7.0 by automatic addition of 5 M NaOH.

-

Maintain dissolved oxygen (DO) at 20% saturation by controlling the agitation speed and aeration rate.

-

Monitor glucose consumption and inosine production periodically using HPLC.

-

Continue the fermentation for 48-72 hours, or until glucose is depleted and inosine production has plateaued.

d) Inosine Recovery:

-

Separate the bacterial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 15 minutes).

-

The supernatant containing the inosine can be further purified or used directly for the phosphorylation step.

Enzymatic Phosphorylation of Inosine using Engineered E. coli

This protocol describes the use of whole-cell biocatalysis with engineered E. coli for the phosphorylation of inosine to IMP.[5][6]

a) Strain and Culture Preparation:

-

Strain: E. coli BL21 expressing a suitable phosphotransferase or inosine kinase.[5][6]

-

Culture Medium (LB Medium per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.

-

Induction: When the cell culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of the kinase with an appropriate inducer (e.g., IPTG).

b) Whole-Cell Biocatalyst Preparation:

-

After induction, continue to culture the cells for an additional 4-6 hours at a lower temperature (e.g., 25-30°C) to enhance soluble protein expression.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl).

-

The resulting cell paste can be used immediately or stored frozen.

c) Phosphorylation Reaction:

-

Prepare a reaction mixture containing inosine (e.g., 100 mM), a phosphate donor such as pyrophosphate (e.g., 120 mM), and a buffer (e.g., 100 mM Tris-HCl, pH 7.5).[5]

-

Add the prepared E. coli whole-cell biocatalyst to the reaction mixture.

-

Incubate the reaction at 30°C with gentle agitation for 6-12 hours.[5]

-

Monitor the conversion of inosine to IMP using HPLC.

-

Optionally, a surfactant like Triton X-100 (e.g., 0.3%) can be added to the reaction mixture to improve cell permeability and increase the conversion rate.[5]

Purification of this compound

This protocol outlines a general procedure for the purification of IMP from the reaction mixture or fermentation broth, followed by conversion to its disodium salt.

a) Removal of Particulates:

-

If starting from a whole-cell biocatalysis reaction, lyse the cells using methods such as sonication or high-pressure homogenization.

-

Centrifuge the lysate or fermentation broth at high speed to remove cells and cellular debris.

b) Ion-Exchange Chromatography:

-

Load the clarified supernatant onto a strong anion-exchange chromatography column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound IMP using a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

-

Collect fractions and analyze for the presence of IMP using UV spectrophotometry (at 250 nm) or HPLC.

c) Desalting and Neutralization:

-

Pool the IMP-containing fractions and desalt using a suitable method such as diafiltration or gel filtration chromatography.

-

Adjust the pH of the desalted IMP solution to 7.0-8.5 with a sodium hydroxide solution to convert the inosinic acid to this compound.

d) Crystallization and Drying:

-

Concentrate the this compound solution under vacuum.

-

Induce crystallization by adding a water-miscible organic solvent such as ethanol or acetone.

-

Collect the crystals by filtration, wash with the organic solvent, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key chemical and biological pathways involved in the synthesis of this compound.

Caption: Industrial production pathways for this compound.

Caption: The de novo biosynthesis pathway of purine nucleotides.

References

- 1. Production of nucleic acid-related substances by fermentation processes. 33. Accumulation of inosine by a mutant of Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutation of an inosine-producing strain of Bacillus subtilis to DL-methionine sulfoxide resistance for guanosine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Inosine synthesis by Bacillus subtilis mutants and their development in synthetic media] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the Reaction Conditions of the Enzymatic 5′-Phosphorylation of Inosine using Whole Cells of Engineered E. coli with Expression of Phosphotransferase [xdspkj.ijournals.cn]

- 6. A novel process of inosine 5'-monophosphate production using overexpressed guanosine/inosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Disodium 5'-Inosinate in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 5'-inosinate, the sodium salt of inosine monophosphate (IMP), stands as a pivotal intermediate in the intricate network of purine metabolism.[1][2] This nucleotide is positioned at a critical metabolic crossroads, serving as the precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the fundamental building blocks of DNA and RNA.[1][3][4] Beyond its foundational role in nucleic acid synthesis, IMP and its metabolic flux influence cellular energy homeostasis, signaling pathways, and have emerged as a significant target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[5][6][7] This technical guide provides an in-depth exploration of the biochemical functions of this compound, detailing its synthesis, degradation, and the complex regulatory mechanisms that govern its metabolic fate. The guide includes a compilation of quantitative data, detailed experimental protocols for the analysis of key enzymes and metabolites, and visual representations of the core metabolic and signaling pathways.

Introduction to Inosine Monophosphate (IMP)

Inosine monophosphate (IMP) is the first fully formed purine nucleotide synthesized in the de novo purine biosynthesis pathway.[3] It is composed of a hypoxanthine base, a ribose sugar, and a single phosphate group. The disodium salt form, this compound, is widely used as a food additive to create an umami taste, often in synergy with monosodium glutamate (MSG).[8][9] From a biochemical perspective, the metabolic journey of ingested this compound merges with the endogenous pool of IMP, subjecting it to the same enzymatic conversions and regulatory pressures.

The Biochemical Role of IMP in Purine Metabolism

The significance of IMP lies in its central position as the branchpoint for the synthesis of adenine and guanine nucleotides.[4][10] This ensures a balanced supply of these crucial components for nucleic acid synthesis and other cellular processes.

De Novo Synthesis of IMP

The de novo synthesis of IMP is a complex, energy-intensive process involving a sequence of ten enzymatic reactions to construct the purine ring on a ribose-5-phosphate scaffold.[3][11] The pathway utilizes precursors such as glycine, glutamine, aspartate, and formate.[3] The final step is the cyclization of 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) by IMP cyclohydrolase to form IMP.[11]

The Salvage Pathway

In addition to de novo synthesis, cells can recycle purine bases from the degradation of nucleic acids through the salvage pathway. Hypoxanthine, the base in IMP, can be converted back to IMP by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), utilizing phosphoribosyl pyrophosphate (PRPP).[11]

Conversion of IMP to AMP and GMP

Once synthesized, IMP is directed towards either AMP or GMP production through two distinct two-step pathways.[4]

-

AMP Synthesis: IMP is converted to adenylosuccinate by adenylosuccinate synthetase , a reaction that utilizes aspartate and is driven by the hydrolysis of GTP.[4][12] Adenylosuccinate is then cleaved by adenylosuccinate lyase to yield AMP and fumarate.[4]

-

GMP Synthesis: IMP is first oxidized to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH) , with NAD+ as the cofactor.[5][13] XMP is then converted to GMP by GMP synthetase, which uses glutamine as the amino group donor and is powered by ATP hydrolysis.[13]

Degradation of IMP

When not utilized for AMP or GMP synthesis, IMP can be dephosphorylated to inosine by 5'-nucleotidases .[14] Inosine is further metabolized to hypoxanthine, which is then oxidized to xanthine and finally to uric acid by xanthine oxidase.[3] In humans, uric acid is the final product of purine degradation.

Quantitative Data in IMP Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites central to IMP metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m_ | V_max_ | Source Organism |

| IMP Dehydrogenase (Type II) | IMP | ~10-20 µM | - | Human |

| NAD+ | ~25-50 µM | - | Human | |

| Adenylosuccinate Synthetase (muscle isozyme) | IMP | 12 µM | - | Mouse |

| GTP | 15 µM | - | Mouse | |

| L-aspartate | 950 µM | - | Mouse | |

| Cytosolic 5'-Nucleotidase | IMP | ~1-5 mM | - | Human |

Note: K_m_ and V_max_ values can vary significantly depending on the specific isoform, source organism, and experimental conditions.

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Cell Type | Concentration (µM) |

| IMP | Various mammalian cells | 50 - 200 |

| ATP | Various mammalian cells | 1000 - 5000 |

| GTP | Various mammalian cells | 200 - 1000 |

| AMP | Various mammalian cells | 30 - 100 |

| GMP | Various mammalian cells | 10 - 50 |

Note: Intracellular concentrations are highly dynamic and depend on cell type, metabolic state, and proliferation rate.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of IMP metabolism.

Measurement of Intracellular Purine Nucleotides by HPLC

Objective: To quantify the intracellular concentrations of IMP, AMP, GMP, ATP, and GTP.

Methodology:

-

Cell Culture and Harvesting: Culture cells to the desired density. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and scrape.

-

Metabolite Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold 0.6 M perchloric acid.

-

Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (acidic extract) to a new tube.

-

Neutralize the extract by adding a calculated amount of 3 M potassium carbonate.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

The resulting supernatant contains the nucleotide pool.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0.

-

Mobile Phase B: 100% Methanol.

-

Gradient: A linear gradient from 0% to 20% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

-

Quantification: Prepare standard curves for IMP, AMP, GMP, ATP, and GTP of known concentrations. Calculate the concentration of each nucleotide in the sample by comparing its peak area to the standard curve. Normalize the results to the initial cell number or protein concentration.

IMP Dehydrogenase (IMPDH) Activity Assay

Objective: To measure the enzymatic activity of IMPDH in cell lysates.

Methodology:

-

Preparation of Cell Lysate:

-

Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT).

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

The supernatant is the cell lysate. Determine the protein concentration.

-

-

Reaction Mixture:

-

In a 96-well plate, prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

100 mM KCl

-

3 mM EDTA

-

1 mM DTT

-

0.5 mM NAD+

-

Cell lysate (containing a known amount of protein)

-

-

-

Initiation of Reaction:

-

Start the reaction by adding IMP to a final concentration of 0.2 mM.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm (corresponding to the formation of NADH) over time at 37°C using a microplate reader.

-

-

Calculation of Activity:

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

Express the IMPDH activity as nmol of NADH formed per minute per mg of protein.

-

Adenylosuccinate Synthetase Activity Assay

Objective: To measure the enzymatic activity of adenylosuccinate synthetase.

Methodology:

-

Preparation of Cell Lysate: Prepare as described for the IMPDH assay.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM HEPES, pH 7.2

-

10 mM MgCl₂

-

10 mM L-aspartate

-

0.2 mM GTP

-

Cell lysate

-

-

-

Initiation of Reaction:

-

Start the reaction by adding IMP to a final concentration of 0.5 mM.

-

-

Measurement:

-

This is a coupled assay. The product, adenylosuccinate, is converted to AMP by adenylosuccinate lyase, which can be further monitored. A more direct method is to stop the reaction at different time points with perchloric acid and analyze the formation of adenylosuccinate by HPLC.

-

-

Calculation of Activity:

-

Calculate the rate of product formation and express the activity as nmol of adenylosuccinate formed per minute per mg of protein.

-

5'-Nucleotidase Activity Assay

Objective: To measure the activity of 5'-nucleotidases that dephosphorylate IMP.

Methodology:

-

Preparation of Cell Lysate or Membrane Fraction: Prepare as described for the IMPDH assay. For membrane-bound 5'-nucleotidases, a membrane fraction may be prepared by ultracentrifugation.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.4

-

5 mM MgCl₂

-

Cell lysate or membrane fraction

-

-

-

Initiation of Reaction:

-

Start the reaction by adding IMP to a final concentration of 1 mM.

-

-

Measurement of Inorganic Phosphate:

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a reagent that also allows for the colorimetric detection of inorganic phosphate (e.g., Malachite Green reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

-

Calculation of Activity:

-

Prepare a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in the enzymatic reaction and express the 5'-nucleotidase activity as nmol of phosphate released per minute per mg of protein.

-

Signaling Pathways and Regulation

The metabolism of IMP is tightly regulated to meet the cell's demand for adenine and guanine nucleotides while preventing their overaccumulation.

Allosteric Regulation

The enzymes involved in purine metabolism are subject to feedback inhibition by the end products of the pathway.[10]

-

PRPP Amidotransferase: This enzyme catalyzes the committed step in de novo purine synthesis and is allosterically inhibited by IMP, AMP, and GMP.[10]

-

Adenylosuccinate Synthetase: This enzyme is feedback inhibited by AMP.[15]

-

IMP Dehydrogenase: This enzyme is feedback inhibited by GMP.[16]

This reciprocal regulation ensures a balanced production of AMP and GMP. Additionally, the synthesis of AMP requires GTP, while the synthesis of GMP requires ATP, further linking the two branches of the pathway.[16]

Caption: Allosteric regulation of purine synthesis from IMP.

Extracellular Signaling

Recent evidence suggests that extracellular IMP and its degradation product, inosine, can act as signaling molecules, particularly in the context of inflammation.[17][18] Extracellular IMP can be converted to inosine by ecto-5'-nucleotidases.[19] Inosine, in turn, can modulate immune responses, for example, by suppressing the production of pro-inflammatory cytokines like TNF-α.[17][19] The precise receptors and downstream signaling pathways for extracellular IMP are still under active investigation.

Caption: Extracellular signaling cascade of IMP.

Drug Development Implications

The central role of IMP metabolism, particularly the conversion of IMP to GMP by IMPDH, has made it an attractive target for drug development.

IMP Dehydrogenase (IMPDH) Inhibitors

IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides, making them particularly sensitive to the inhibition of IMPDH.[6]

-

Mycophenolic Acid (MPA): A potent, non-competitive, reversible inhibitor of IMPDH, MPA is widely used as an immunosuppressant to prevent organ transplant rejection.[13] By depleting guanine nucleotides, MPA selectively inhibits the proliferation of T and B lymphocytes.

-

Ribavirin: This antiviral drug is converted intracellularly to ribavirin monophosphate, which inhibits IMPDH, contributing to its broad-spectrum antiviral activity.

Future Directions

The intricate regulation of IMP metabolism and its emerging role in extracellular signaling present new opportunities for therapeutic intervention. The development of more selective inhibitors for different IMPDH isoforms or modulators of extracellular purinergic signaling could lead to novel treatments for a range of diseases, from cancer to inflammatory disorders.

Conclusion

This compound, through its metabolic intermediate IMP, occupies a cornerstone position in cellular biochemistry. Its role extends far beyond being a simple precursor for nucleic acids, influencing cellular energetics, proliferation, and intercellular communication. A thorough understanding of the biochemical pathways, regulatory networks, and enzymatic machinery centered around IMP is crucial for researchers in the fields of molecular biology, pharmacology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this pivotal nucleotide.

References

- 1. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. diazyme.com [diazyme.com]

- 6. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmrservice.com [bmrservice.com]

- 10. Purine metabolism - Wikipedia [en.wikipedia.org]

- 11. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica) application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 12. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 13. Determination of inosine monophosphate dehydrogenase activity in human CD4+ cells isolated from whole blood during mycophenolic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 15. Adenylosuccinate - Wikipedia [en.wikipedia.org]

- 16. Topic reciprocal regulation of purine and pyrimidine metabolism | PPTX [slideshare.net]

- 17. mybiosource.com [mybiosource.com]

- 18. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Disodium 5'-Inosinate in Sensory Perception

Introduction

This compound (IMP), a purine nucleotide, is a widely utilized food additive recognized for its remarkable ability to enhance and impart the "umami" or savory taste. This document provides a comprehensive technical overview of the molecular mechanisms underlying the sensory perception of IMP, with a particular focus on its interaction with taste receptors and the subsequent intracellular signaling cascades. The synergistic relationship between IMP and monosodium glutamate (MSG) is a key aspect of its flavor-enhancing properties and will be a central theme of this guide. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of sensory science, pharmacology, and drug development.

The Umami Taste Receptor: T1R1/T1R3

The primary mechanism by which this compound elicits a sensory response is through its interaction with the T1R1/T1R3 G protein-coupled receptor (GPCR).[1][2][3] This receptor is a heterodimer composed of two members of the Taste 1 Receptor (T1R) family: T1R1 and T1R3.[1][3] While the T1R3 subunit is also a component of the sweet taste receptor (T1R2/T1R3), the T1R1 subunit confers specificity for umami stimuli.[4]

Ligand Binding and Synergistic Action

A defining characteristic of umami perception is the potent synergistic effect observed between L-glutamate (the anion of MSG) and 5'-ribonucleotides like IMP and disodium 5'-guanylate (GMP).[5][6][7] IMP functions as a positive allosteric modulator of the T1R1/T1R3 receptor.[1] Molecular modeling and mutagenesis studies have revealed that L-glutamate binds to a site within the Venus flytrap domain (VFTD) of the T1R1 subunit, located in the hinge region.[3][4] IMP binds to an adjacent site near the opening of the VFTD of T1R1.[3][4] This cooperative binding stabilizes the closed, active conformation of the receptor, leading to a significantly enhanced taste response that is much greater than the additive effect of the individual compounds.[4][6] In humans, the synergistic effect can result in an eight-fold increase in umami intensity when glutamate and 5'-inosinate are mixed.[8]

Intracellular Signaling Pathway

The activation of the T1R1/T1R3 receptor by IMP and glutamate initiates a downstream signaling cascade within the taste receptor cell, ultimately leading to the transmission of the umami signal to the brain.

-

G Protein Activation: Ligand binding to the T1R1/T1R3 receptor activates a heterotrimeric G protein. The primary G proteins implicated in umami transduction are α-gustducin and α-transducin.[5] The Gβγ subunit (specifically Gβ3γ13) appears to play a predominant role in the subsequent signaling steps.[9]

-

Phospholipase C β2 (PLCβ2) Activation: The activated Gβγ subunit stimulates the enzyme phospholipase C β2 (PLCβ2).

-

Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to and opens the type III IP3 receptor (IP3R3) located on the membrane of the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[5][9] This results in a transient increase in intracellular calcium concentration.[10]

-

TRPM5 Channel Activation: The rise in intracellular Ca2+ activates the transient receptor potential cation channel member M5 (TRPM5).[5]

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows for an influx of Na+ ions, leading to the depolarization of the taste receptor cell. This depolarization triggers the release of the neurotransmitter ATP through the CALHM1 channel.[2]

-

Signal Transmission: The released ATP activates purinergic receptors (P2X and P2Y) on adjacent gustatory afferent nerve fibers, transmitting the umami signal to the brain for processing.[2]

A secondary pathway involving the Gα subunit (α-gustducin or α-transducin) has also been proposed. This pathway involves the activation of phosphodiesterase (PDE), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] While the precise role of cAMP in umami transduction is not fully elucidated, it is thought to have a modulatory function.[5]

Quantitative Data

The following tables summarize key quantitative data related to the action of this compound.

Table 1: Synergistic Effect of MSG and IMP

| Parameter | Value | Reference |

| Synergistic Enhancement in Humans | ~8-fold increase in umami intensity | [8] |

| Synergistic Enhancement in Rats | ~1.7-fold increase in chorda tympani nerve response | [8] |

| Mathematical Model Constant (γ) for IMP | 1.218 × 10⁸ | [11] |

The mathematical model is expressed as y = u + γuv, where y is the equivalent taste intensity of the mixture in terms of MSG concentration, u is the concentration of MSG, and v is the concentration of IMP.[11]

Table 2: Experimental Concentrations of IMP

| Experimental Context | IMP Concentration | Reference |

| Allosteric enhancer in cell-based assays | 1 µM - 10 mM | [4][12][13] |

| CCK release from STC-1 cells | 2.5 mmol/l | [1] |

| CGRP release from rat colon | 1 µM | [12] |

| Human sensory panel testing | Variable, used in mixtures with MSG | [14] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell-Based Assays for Receptor Activation

Objective: To determine the activation of the T1R1/T1R3 receptor by umami stimuli and assess the synergistic effect of IMP.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their amenability to transfection and low endogenous taste receptor expression.[3]

-

Transfection: Cells are transiently or stably transfected with plasmids encoding human or rodent T1R1, T1R3, and a promiscuous G protein such as Gα16/gustducin chimeras (e.g., G16gust25) to couple the receptor activation to a measurable downstream signal.[4][15]

-

Calcium Imaging:

-

Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[16][17]

-

Stimulation: Cells are stimulated with various concentrations of L-glutamate in the presence and absence of a fixed concentration of IMP (e.g., 1 mM).[4]

-

Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope.[4][15] An increase in fluorescence intensity indicates receptor activation.

-

-

Luminescence Assay:

-

Principle: This assay can also be used to measure G protein activation or downstream signaling events coupled to a luminescent reporter.

-

Procedure: Cells are stimulated with umami compounds, and the resulting luminescence is measured using a luminometer.[3]

-

In Situ Calcium Imaging in Taste Buds

Objective: To measure changes in intracellular calcium in taste receptor cells within intact taste buds in response to umami stimuli.

Methodology:

-

Tissue Preparation: Lingual slices containing taste buds (e.g., from rat foliate papillae) are prepared.[18]

-

Dye Loading: Taste cells are loaded with a calcium indicator dye, such as calcium green-1 dextran (CaGD), via microinjection or bulk loading.[18]

-

Stimulation: The taste pore of the taste bud is superfused with solutions containing glutamate, IMP, or a combination of both.[18]

-

Imaging: Changes in intracellular calcium are monitored using a confocal microscope.[18] This technique allows for the visualization of responses in individual cells within the taste bud.

Sensory Panel Analysis

Objective: To quantify the perceived umami intensity and the synergistic effect of IMP in humans.

Methodology:

-

Panel Selection and Training: A panel of trained sensory assessors is selected based on their ability to perceive and discriminate the five basic tastes.[19][20] They are trained to recognize and rate the intensity of umami taste using reference standards (e.g., solutions of MSG).[21][22]

-

Sample Preparation: A series of solutions containing varying concentrations of MSG, IMP, and mixtures of both are prepared.[14]

-

Evaluation Procedure:

-

Panelists are presented with the samples in a controlled and randomized order.

-

They are asked to rate the umami intensity of each sample on a labeled magnitude scale or a visual analog scale.[6]

-

Water is used for rinsing between samples to prevent carry-over effects.

-

-

Data Analysis: The sensory data are statistically analyzed to determine the recognition thresholds and the magnitude of the synergistic effect.[23]

Mandatory Visualizations

Signaling Pathway of Umami Taste Perception

Caption: Intracellular signaling cascade of umami taste perception initiated by MSG and IMP.

Experimental Workflow for Cell-Based Calcium Imaging Assay

Caption: Workflow for assessing T1R1/T1R3 receptor activation using a calcium imaging assay.

Logical Relationship of Synergistic Action

Caption: Cooperative binding of MSG and IMP to the T1R1 receptor enhances umami perception.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Umami - Wikipedia [en.wikipedia.org]

- 3. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism for the umami taste synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Umami taste transduction mechanisms [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Umami taste in mice uses multiple receptors and transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an Umami Taste Sensitivity Test and Its Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]

- 16. Calcium Signaling in Taste Cells: Regulation Required - PMC [pmc.ncbi.nlm.nih.gov]

- 17. berthold.com [berthold.com]

- 18. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. nofima.com [nofima.com]

- 21. dlg.org [dlg.org]

- 22. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]

- 23. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to the Cellular Uptake and Transport of Disodium 5'-Inosinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium 5'-inosinate (IMP), a key intermediate in purine metabolism, does not appear to directly traverse the cell membrane. Instead, its cellular uptake is a multi-step process initiated by its extracellular dephosphorylation to the nucleoside inosine. This conversion is primarily mediated by a family of cell surface enzymes known as ecto-5'-nucleotidases (e.g., CD73). The resulting inosine is then transported into the cell through two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). Once inside the cell, inosine can be re-phosphorylated to IMP, entering the purine nucleotide pool, or catabolized further. This guide provides a comprehensive overview of this transport pathway, including quantitative kinetic data, detailed experimental protocols, and visualizations of the key processes.

The Proposed Cellular Uptake Pathway for this compound

The prevailing scientific evidence suggests a two-step mechanism for the cellular assimilation of extracellular this compound:

-

Extracellular Dephosphorylation: IMP is hydrolyzed to inosine and inorganic phosphate by ecto-5'-nucleotidases. These enzymes are anchored to the outer leaflet of the plasma membrane.[1][2][3][4][5]

-

Inosine Transport: The resulting inosine nucleoside is then transported across the cell membrane by specific transporter proteins.

This indirect pathway is crucial for maintaining intracellular purine homeostasis and has implications for cellular signaling and the therapeutic action of purine analogs.

Quantitative Data on Inosine Transport

The transport of inosine into the cell is a carrier-mediated process characterized by specific kinetic parameters. The following tables summarize the available quantitative data for the key transporters involved.

Table 1: Kinetic Parameters of Inosine Transport by Nucleoside Transporters

| Transporter | Substrate | Species/Cell Type | Km (µM) | Vmax (pmol/mg protein/min) | Source(s) |

| ENT1 | Uridine | Human (expressed in PK15NTD cells) | ~400 | 53 (pmol/oocyte·min−1) | [6] |

| ENT2 | Uridine | Human (expressed in PK15NTD cells) | ~500 | 70 (pmol/oocyte·min−1) | [6] |

| CNT1 (rat) | Adenosine | Rat (expressed in COS-1 cells) | ~15 | Low | [7] |

| CNT2 (rat) | 2',3'-Dideoxyinosine** | Rat (expressed in oocytes) | 29.2 ± 8.3 | 0.40 ± 0.11 (pmol/oocyte/min) | [8] |

| Na+-dependent | Formycin B*** | Mouse (intestinal epithelial cells) | 45 ± 3 | Not specified | [9] |

*While direct Km for inosine is not specified, hENT2 is noted to have a 4-fold higher affinity for inosine than hENT1.[10] Uridine is a commonly used substrate to characterize ENT activity. **Inosine is a known substrate for CNT2. 2',3'-dideoxyinosine is an inosine analog. ***Formycin B is a C-nucleoside analog of inosine.

Table 2: Inhibition of Inosine Transporters

| Inhibitor | Transporter Target | IC50 / Ki | Cell Type/System | Source(s) |

| Dipyridamole | ENT1 (human) | IC50: 5.0 ± 0.9 nM | PK15NTD cells | [10][11] |

| ENT2 (human) | IC50: 356 ± 13 nM | PK15NTD cells | [10][11] | |

| ENT1 | Ki: 48 nM | Not specified | [5] | |

| ENT2 | Ki: 6.2 µM | Not specified | [5] | |

| NBMPR | ENT1 (human) | IC50: 0.4 ± 0.1 nM | PK15NTD cells | [10][11] |

| (Nitrobenzyl-thioinosine) | ENT2 (human) | IC50: 2.8 ± 0.3 µM | PK15NTD cells | [10][11] |

| ENT1 | Ki: 0.4 - 8 nM | Not specified | [5] | |

| ENT2 | Ki: 2.8 µM | Not specified | [5] |

Experimental Protocols

Measurement of Ecto-5'-Nucleotidase Activity

This protocol is designed to quantify the rate of conversion of IMP to inosine by cell surface enzymes.

Principle: The activity of ecto-5'-nucleotidase is determined by measuring the amount of radiolabeled inosine produced from radiolabeled IMP over time.

Materials:

-

Cultured cells grown to confluence in 24-well plates.

-

[14C]-IMP (or other suitable radiolabel).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Stop Solution (e.g., ice-cold PBS with a high concentration of unlabeled inosine and IMP).

-

Thin-Layer Chromatography (TLC) system or High-Performance Liquid Chromatography (HPLC) for separating IMP and inosine.

-

Scintillation counter.

Procedure:

-

Wash the confluent cell monolayers twice with pre-warmed Assay Buffer.

-

Add fresh Assay Buffer containing a known concentration of [14C]-IMP to each well to initiate the reaction.

-

Incubate the plate at 37°C for various time points (e.g., 0, 5, 10, 15, 30 minutes).

-

To stop the reaction, aspirate the reaction mixture and immediately add ice-cold Stop Solution.

-

Collect the supernatant.

-

Separate the [14C]-IMP and [14C]-inosine in the supernatant using TLC or HPLC.

-

Quantify the amount of radioactivity in the inosine spot/peak using a scintillation counter.

-

Calculate the rate of inosine formation and express it as pmol/min/mg of total cell protein.[12]

A parallel experiment using a fluorescent analog of AMP, 1,N6-etheno-AMP (E-AMP), can also be performed, with the product ethenoadenosine being measured by HPLC.[13]

Inosine Uptake Assay in Cultured Cells

This protocol measures the rate of inosine transport into cultured cells.

Principle: The uptake of radiolabeled inosine is measured over a short period to approximate the initial velocity of transport.

Materials:

-

Cultured cells seeded in 24-well or 96-well plates.

-

[3H]-Inosine (or other suitable radiolabel).

-

Assay Buffer (e.g., HBSS-HEPES, pH 7.4).

-

Stop Solution (e.g., ice-cold PBS).

-

Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail and counter.

-

Protein assay reagent (e.g., BCA or Bradford).

-

(Optional) Transporter inhibitors like dipyridamole or NBMPR.

Procedure:

-

Grow cells to near confluence in multi-well plates.

-

On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed Assay Buffer.

-

Add fresh Assay Buffer to each well. For inhibition studies, pre-incubate the cells with inhibitors (e.g., dipyridamole, NBMPR) for a specified time (e.g., 30 minutes).

-

Initiate the uptake by adding Assay Buffer containing [3H]-inosine at the desired concentration.

-

Incubate for a short, defined period (e.g., 1-5 minutes) with gentle agitation.

-

Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution.

-

Lyse the cells by adding Lysis Buffer to each well.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

In parallel wells, determine the total protein concentration.

-

Calculate the uptake rate and express it as pmol/min/mg of protein.[14][15]

Visualizations

Cellular Uptake Pathway of this compound

Caption: Proposed pathway for cellular uptake of this compound.

Experimental Workflow for Inosine Uptake Assay

Caption: Workflow for a typical radiolabeled inosine uptake experiment.

Logical Relationship of Transporter Inhibition

Caption: Inhibition of equilibrative inosine transporters.

Conclusion and Future Directions

The cellular uptake of this compound is a complex process that relies on extracellular enzymatic conversion followed by carrier-mediated transport of inosine. Understanding the kinetics and regulation of both the ecto-5'-nucleotidases and the various nucleoside transporters is critical for fields ranging from nutritional science to pharmacology. For drug development professionals, the transporters involved in inosine uptake represent potential targets for modulating the cellular effects of purine-based drugs.

Future research should focus on obtaining more precise kinetic data (Km and Vmax) for inosine transport by each of the specific human ENT and CNT isoforms. Additionally, investigating the regulation of these transporters and the ecto-5'-nucleotidases in different cell types and disease states will provide a more complete picture of purine nucleotide salvage and its role in cellular physiology and pathology.

References

- 1. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Plasma Extracellular Vesicle and Particle Isolation and Mass Spectrometry-Based Proteomic Identification | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrobenzylthioinosine-sensitive nucleoside transport system: mechanism of inhibition by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleobase Transport by Human Equilibrative Nucleoside Transporter 1 (hENT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of a recombinant sodium-dependent nucleoside transporter with selectivity for pyrimidine nucleosides (cNT1rat) by transient expression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential kinetics of transport of 2',3'-dideoxyinosine and adenosine via concentrative Na+ nucleoside transporter CNT2 cloned from rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium-dependent nucleoside transport in mouse intestinal epithelial cells. Two transport systems with differing substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crucial Role for Ecto-5′-Nucleotidase (CD73) in Vascular Leakage during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple assay for ecto-5'-nucleotidase using intact pulmonary artery endothelial cells. Effect of endotoxin-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Regulation of Disodium 5'-Inosinate (IMP) In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 5'-inosinate (IMP), a pivotal intermediate in purine metabolism, stands at a critical metabolic crossroads, dictating the flux towards the synthesis of adenine and guanine nucleotides.[1][2][3] Its intracellular concentration is meticulously controlled by a network of enzymes, the dysregulation of which is implicated in various pathological states, including cancer and immunodeficiency disorders.[4][5] This technical guide provides a comprehensive overview of the enzymatic regulation of IMP levels in vivo, detailing the biosynthetic and catabolic pathways, the key regulatory enzymes, and established experimental protocols for their analysis. Furthermore, this document presents visual representations of these complex molecular interactions through detailed signaling and workflow diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Biosynthesis and Degradation of Inosine Monophosphate (IMP)

The intracellular pool of IMP is maintained through a delicate balance between its synthesis, via both de novo and salvage pathways, and its conversion to other nucleotides or degradation.

De Novo Purine Biosynthesis

The de novo pathway constructs the purine ring of IMP from simpler molecules, such as amino acids and bicarbonate, on a ribose-5-phosphate scaffold.[1][6] This multi-step process culminates in the formation of IMP, which serves as the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][7] The first committed step in this pathway is the conversion of 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) to 5'-phosphoribosylamine, a reaction catalyzed by amidophosphoribosyltransferase.[1] This enzyme is a key regulatory point, subject to feedback inhibition by purine ribonucleotides, including AMP, GMP, and IMP itself.[1]

Salvage Pathway

The salvage pathway provides a more energy-efficient route to IMP synthesis by recycling pre-existing purine bases, primarily hypoxanthine, derived from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the reaction between hypoxanthine and PRPP to form IMP.[8][9]

Catabolism and Conversion of IMP

IMP is positioned at a critical branch point in purine metabolism and can be channeled into several pathways:[2]

-

Conversion to AMP: IMP is converted to AMP in a two-step process. First, adenylosuccinate synthetase catalyzes the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate.[7][10][11] Subsequently, adenylosuccinate lyase removes fumarate to yield AMP.[8]

-

Conversion to GMP: The conversion of IMP to GMP is a two-step process initiated by IMP dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[4][5][12] XMP is then converted to GMP by GMP synthase.[1] IMPDH is the rate-limiting enzyme in the de novo synthesis of GMP, making it a significant regulatory checkpoint.[4][5]

-

Degradation: IMP can be dephosphorylated by 5'-nucleotidases to form inosine.[1] Inosine is then further catabolized by purine nucleoside phosphorylase to hypoxanthine.[1] Xanthine oxidase subsequently converts hypoxanthine to xanthine and then to uric acid for excretion.[7]

-

Purine Nucleotide Cycle: In muscle tissue, AMP can be deaminated by AMP deaminase (AMPD) to form IMP and ammonia.[13][14][15] This reaction is a key component of the purine nucleotide cycle, which plays a crucial role in cellular energy metabolism and provides intermediates for the citric acid cycle.[8][15][16]

Key Regulatory Enzymes of IMP Metabolism

The steady-state level of IMP is governed by the activity of several key enzymes, which are subject to intricate regulatory mechanisms.

IMP Dehydrogenase (IMPDH)

IMPDH catalyzes the first committed step in the biosynthesis of guanine nucleotides from IMP.[3] It is a critical enzyme for cell proliferation and is a target for various therapeutic agents, including immunosuppressants and antiviral drugs.[2][4][12]

-

Regulation: IMPDH activity is primarily regulated by feedback inhibition from its end-product, GMP.[7] Guanine nucleotides can bind to allosteric sites on the enzyme, leading to a decrease in its catalytic activity.[17][18] In humans, there are two isoforms of IMPDH, IMPDH1 and IMPDH2, with IMPDH2 being upregulated in proliferating and neoplastic cells.[19]

Adenylosuccinate Synthetase

This enzyme directs IMP towards the synthesis of adenine nucleotides.[10][11]

-

Regulation: Adenylosuccinate synthetase is subject to competitive feedback inhibition by its end-product, AMP.[7] The activity of this enzyme is also dependent on the availability of GTP as an energy source for the reaction.[10]

AMP Deaminase (AMPD)

AMPD catalyzes the irreversible deamination of AMP to IMP.[13][14] This enzyme is particularly important in skeletal muscle for the functioning of the purine nucleotide cycle.[14][16]

-

Regulation: AMPD activity is allosterically regulated by various effectors. It is activated by its substrate, AMP, and inhibited by inorganic phosphate and GTP.[13] In environments with high potassium concentrations, AMPD is regulated by ATP and ADP through a "Km-type" mechanism.[14]

5'-Nucleotidases

These enzymes catalyze the dephosphorylation of IMP to inosine, initiating its degradation pathway.[20][21]

-

Regulation: The activity of 5'-nucleotidases is under strict metabolic control to prevent the depletion of essential nucleotide intermediates.[7] Different isoforms of 5'-nucleotidases exist with varying substrate specificities and cellular localizations.[20][21]

Data Presentation: Key Enzyme Kinetic Parameters

| Enzyme | Substrate | Activators | Inhibitors | Km Value | Notes |

| IMP Dehydrogenase (IMPDH) | IMP, NAD+ | K+ | GMP, Mycophenolic acid, Ribavirin | Rate-limiting step in GMP synthesis.[4][5] | |

| Adenylosuccinate Synthetase | IMP, Aspartate, GTP | Mg2+ | AMP, GDP | 12 µM (for IMP) | Requires GTP for activity.[22][23] |

| AMP Deaminase (AMPD) | AMP | ATP, ADP (in high K+) | Inorganic Phosphate, GTP | 1.4 x 10-3 mol/liter | Important in the purine nucleotide cycle in muscle.[13][14][24] |

| 5'-Nucleotidase | IMP | Various nucleoside analogs | Multiple isoforms exist with different properties.[20] |

Experimental Protocols

Measurement of IMP Dehydrogenase (IMPDH) Activity

A common method for assaying IMPDH activity is a continuous spectrophotometric assay that monitors the production of NADH.[25][26]

Principle: IMPDH catalyzes the conversion of IMP to XMP with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the enzyme activity.[25]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM KH2PO4 (pH 8.5), 5 mM DTT, and 1 mM IMP.[26]

-

Enzyme Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. The protein concentration should be determined.

-

Assay Procedure:

-

Add the cell lysate to the reaction mixture (without NAD+).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding NAD+ to a final concentration of 1 mM.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Activity: The rate of NADH formation is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of IMPDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.[26]

Measurement of AMP Deaminase (AMPD) Activity

AMPD activity can be measured using a coupled-enzyme spectrophotometric assay.[27][28]

Principle: The IMP produced by AMPD is immediately oxidized by an excess of IMPDH, leading to the reduction of NAD+ to NADH. The rate of NADH formation, monitored at 340 nm, is proportional to the AMPD activity.[27][28]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM imidazole/HCl, pH 6.5, 150 mM KCl), NAD+, and a surplus of IMPDH.[29]

-

Sample Preparation: Prepare cell or tissue lysates.

-

Assay Procedure:

-

Add the sample to the reaction mixture.

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding the substrate, AMP (e.g., to a final concentration of 10 mM).[29]

-

Monitor the increase in absorbance at 340 nm.

-

-

Control: A blank reaction without AMP should be run in parallel to correct for any background NADH production.

-

Calculation of Activity: The AMPD activity is calculated from the rate of NADH formation, similar to the IMPDH assay.

Measurement of 5'-Nucleotidase Activity

A colorimetric assay can be used to determine 5'-nucleotidase activity by measuring the release of ammonia from adenosine, which is produced from AMP by 5'-nucleotidase.[30]

Principle: The assay relies on the dephosphorylation of a substrate (e.g., AMP) by 5'-nucleotidase to produce a nucleoside (adenosine). In the presence of adenosine deaminase, the adenosine is converted to inosine, releasing ammonia. The ammonia is then quantified using a colorimetric method, such as the Berthelot's test.[30][31]

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction:

-

Incubate the sample with the substrate (e.g., AMP) and adenosine deaminase in an appropriate buffer.

-

-

Colorimetric Detection:

-

Stop the enzymatic reaction.

-

Add reagents for the Berthelot's test (developer solutions) to quantify the released ammonia by measuring the absorbance at a specific wavelength (e.g., 670 nm).[31]

-

-

Standard Curve: A standard curve using known concentrations of ammonia is used to determine the amount of ammonia produced in the samples.

-

Inhibitor Control: To distinguish 5'-nucleotidase activity from that of other non-specific phosphatases, a parallel reaction containing a specific 5'-nucleotidase inhibitor can be performed.[31]

Mandatory Visualizations

Signaling Pathways

Caption: Central Role of IMP in Purine Metabolism.

Experimental Workflows

Caption: Workflow for IMP Dehydrogenase Activity Assay.

Caption: Workflow for AMP Deaminase Coupled Activity Assay.

Conclusion

The enzymatic regulation of this compound is a cornerstone of cellular metabolism, with profound implications for cell growth, proliferation, and energy homeostasis. A thorough understanding of the key enzymes—IMPDH, adenylosuccinate synthetase, AMPD, and 5'-nucleotidases—and their regulatory mechanisms is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant purine metabolism. The experimental protocols and visual guides provided herein offer a robust framework for researchers to investigate the intricate network governing IMP levels in vivo, paving the way for future discoveries in this critical area of biomedical research.

References

- 1. Purine metabolism - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. pubs.acs.org [pubs.acs.org]